1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride
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Overview
Description
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride is a complex organic compound that features a butanone backbone with substituted phenyl and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the butanone backbone, followed by the introduction of the cyclopentylphenyl and phenylpiperazinyl groups through various substitution reactions. Common reagents used in these steps include organometallic reagents, halogenating agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the butanone group to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as binding to specific receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, possibly as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanone, 1-(4-methylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride
- 1-Butanone, 1-(4-cyclohexylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride
Uniqueness
The uniqueness of 1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in binding affinity, reactivity, and overall stability.
Properties
CAS No. |
112446-93-2 |
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Molecular Formula |
C25H34Cl2N2O |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-(4-cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H32N2O.2ClH/c28-25(23-14-12-22(13-15-23)21-7-4-5-8-21)11-6-16-26-17-19-27(20-18-26)24-9-2-1-3-10-24;;/h1-3,9-10,12-15,21H,4-8,11,16-20H2;2*1H |
InChI Key |
SNCMBOLLEKEJPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)C(=O)CCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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